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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 4-Methoxy-
3-nitrophenol, a valuable intermediate in the fields of medicinal chemistry and materials

science. The presented methodology is a well-established two-step process commencing from

the readily available starting material, p-methoxyphenyl acetate. This document furnishes

detailed experimental protocols, quantitative data, and a visual representation of the synthetic

workflow to aid in its practical implementation.

Synthetic Route Overview
The synthesis of 4-Methoxy-3-nitrophenol is efficiently achieved through a two-step reaction

sequence. The first step involves the regioselective nitration of p-methoxyphenyl acetate to

yield 4-methoxy-3-nitrophenyl acetate. Subsequent hydrolysis of the acetate ester under basic

conditions affords the desired 4-Methoxy-3-nitrophenol.

Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 4-
Methoxy-3-nitrophenol.
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Step Reaction
Starting
Material
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Melting
Point (°C)
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- -

2 Hydrolysis

4-Methoxy-
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acetate
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nitrophenol

33 g 78-80

Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitrophenyl acetate[1]
Materials:

p-Methoxyphenyl acetate: 270 g (1.62 mol)

Acetic Acid (HOAc): 772 ml

Fuming Nitric Acid (HNO₃)

Procedure:

A mixture of 270 g (1.62 mol) of p-methoxyphenyl acetate and 772 ml of acetic acid is

prepared in a suitable reaction vessel.

The mixture is cooled to a temperature between 5°C and 10°C using an ice bath.

Fuming nitric acid (77.5 ml) is added dropwise to the stirred mixture, ensuring the

temperature is maintained within the 5-10°C range.

Upon completion of the addition, the reaction is allowed to proceed to completion. The

product, 4-methoxy-3-nitrophenyl acetate, is then isolated using standard work-up

procedures.
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Step 2: Synthesis of 4-Methoxy-3-nitrophenol[2]
Materials:

4-Methoxy-3-nitrophenyl acetate: 61 g (0.29 mol)

Sodium Hydroxide (NaOH): 34.68 g (0.87 mol)

Water (H₂O): 500 ml

Concentrated Hydrochloric Acid (HCl): 87 ml

Benzene

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and a solution of 34.68 g

(0.87 mol) of sodium hydroxide in 500 ml of water is prepared.

The mixture is stirred and heated on a steam bath for 2 hours.

After cooling, the reaction solution is acidified by the addition of 87 ml of concentrated

hydrochloric acid, while maintaining the temperature below 20°C.

The acidic solution is extracted three times with a total of 1500 ml of benzene.

The combined benzene extracts are dried over anhydrous magnesium sulfate, filtered, and

concentrated in vacuo.

The resulting solid is 4-Methoxy-3-nitrophenol, with a reported yield of 33 g and a melting

point of 78°-80°C.[1]

Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-Methoxy-3-
nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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